molecular formula C16H15N3O4 B4978707 N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide

N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide

Cat. No.: B4978707
M. Wt: 313.31 g/mol
InChI Key: FIDHQXOPVFWXPW-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N’-(4-nitrophenyl)ethanediamide is an organic compound that features both a benzyl and a nitrophenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N’-(4-nitrophenyl)ethanediamide typically involves the reaction of 4-methylbenzylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N’-(4-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions in an aqueous or alcoholic medium.

Major Products

    Reduction: The major product would be N-(4-methylbenzyl)-N’-(4-aminophenyl)ethanediamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmacologically active compounds.

    Materials Science: In the development of novel materials with specific properties.

    Biological Studies: As a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action for N-(4-methylbenzyl)-N’-(4-nitrophenyl)ethanediamide would depend on its specific application. For instance, if used as a drug precursor, its mechanism would involve the interaction with biological targets such as enzymes or receptors, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-N’-(4-aminophenyl)ethanediamide
  • N-(4-methylbenzyl)-N’-(4-chlorophenyl)ethanediamide

Uniqueness

N-(4-methylbenzyl)-N’-(4-nitrophenyl)ethanediamide is unique due to the presence of both a nitro and a benzyl group, which can impart distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-11-2-4-12(5-3-11)10-17-15(20)16(21)18-13-6-8-14(9-7-13)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDHQXOPVFWXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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